molecular formula C21H38N4O6S B1667288 Biotin-PEG2-NH-Boc CAS No. 175885-18-4

Biotin-PEG2-NH-Boc

Cat. No. B1667288
M. Wt: 474.6 g/mol
InChI Key: GCMGCUOONLVCAK-BQFCYCMXSA-N
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Description

Biotin-PEG2-NH-Boc is a PEG linker with biotin and Boc protected amine moieties . The biotin group is used for the conjugation of proteins and can also be used for labeling . Boc can be removed under acidic conditions .


Synthesis Analysis

Biotin-PEG2-NH-Boc is a linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . They exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Molecular Structure Analysis

The molecular formula of Biotin-PEG2-NH-Boc is C21H38N4O6S . The molecular weight is 474.6 g/mol . The InChI is 1S/C21H38N4O6S/c1-21(2,3)31-20(28)23-9-11-30-13-12-29-10-8-22-17(26)7-5-4-6-16-18-15(14-32-16)24-19(27)25-18/h15-16,18H,4-14H2,1-3H3,(H,22,26)(H,23,28)(H2,24,25,27)/t15-,16-,18-/m0/s1 .


Chemical Reactions Analysis

The biotin group in Biotin-PEG2-NH-Boc is used for the conjugation of proteins and can also be used for labeling . The Boc group can be removed under acidic conditions .


Physical And Chemical Properties Analysis

The molecular weight of Biotin-PEG2-NH-Boc is 474.6 g/mol . The molecular formula is C21H38N4O6S . The InChI is 1S/C21H38N4O6S/c1-21(2,3)31-20(28)23-9-11-30-13-12-29-10-8-22-17(26)7-5-4-6-16-18-15(14-32-16)24-19(27)25-18/h15-16,18H,4-14H2,1-3H3,(H,22,26)(H,23,28)(H2,24,25,27)/t15-,16-,18-/m0/s1 .

Scientific Research Applications

Gold Nanoparticle Probes for Biomarker Detection

Biotin-PEG-linked gold nanoparticle probes have been developed for the simultaneous detection of protein and nucleic acid biomarkers, useful in diagnosing various diseases. These probes allow for high-sensitivity detection, presenting a single-platform solution for identifying multiple biomarkers in limited sample amounts, which is advantageous in early-stage disease management (Scott et al., 2017).

Degradable Polymer for Biomimetic Surfaces

Poly(lactic acid)-poly(ethylene glycol)-biotin (PLA-PEG-biotin) is a degradable polymer with properties suitable for rapid surface engineering in aqueous media, creating biomimetic surfaces. This application is vital in tissue engineering and biosynthetic device development, where biotin's molecular recognition plays a crucial role (Salem et al., 2001).

Nanofibers for Biosensing Applications

Biotinylated bovine serum albumin embedded in PLA-PEG fibers facilitates the specific immobilization of avidin. These functional nanofibers are promising for biosensors and biofunctional materials utilizing the robust avidin-biotin immobilization method (Kumar et al., 2017).

Cell-Microparticle Hybrids for Biomedical Applications

The self-assembly of biological-cell and synthetic-microparticle hybrids using biotin-avidin interactions opens new possibilities in tissue engineering and advanced drug delivery. These hybrids can be engineered with a biotin-enriched surface, offering potential in creating intelligent biosynthetic devices (Krishnamachari et al., 2008).

Optimized Bioconjugates in Therapeutic Applications

Selective alkylation and acylation of amino groups with PEG in somatostatin analogs, involving BOC protection and reaction with PEG reagents, lead to bioconjugates suitable for therapeutic applications. This highlights the role of tailored chemistry in enhancing pharmacological properties (Morpurgo et al., 2002).

Atomic Force Microscopy in Biological Research

Biotin-PEG conjugates are crucial in developing test systems for detecting receptor-ligand interactions at the single-molecule level using atomic force microscopy. This application is significant in understanding molecular interactions and biomolecular structures (Riener et al., 2003).

PEG Quantification in Medicine

Quantification of PEG and PEGylated molecules is facilitated by a competitive enzyme-linked immunosorbent assay (ELISA) using cell-based anti-PEG antibodies. This methodology is essential in evaluating the efficacy of PEGylated drugs and their distribution in vivo (Chuang et al., 2010).

Targeted Delivery in Cancer Therapy

Multifunctional Biotin-PEG-based polymeric micelles have been developed for targeted intracellular drug delivery in cancer therapy. These micelles respond to specific stimuli in the cancer cell environment, enhancing drug release and effectiveness (Chen et al., 2015).

Advanced Drug Delivery Systems

Biotin-PEG conjugates are instrumental in creating multifunctional pharmaceutical carriers for targeted drug delivery. These carriers can respond to specific stimuli, such as decreased pH in tumors, enhancing the efficacy and specificity of therapeutic agents (Sawant et al., 2006).

Biotin-Triggered Release Systems

The biotin-triggered release of PEG-avidin from biotinylated polyethylenimine enhances in vitro gene expression, demonstrating potential in gene delivery systems. This method combines prolonged circulation with enhanced cell interactions for improved clinical outcomes (Xiong et al., 2007).

Safety And Hazards

In the event of a fire involving Biotin-PEG2-NH-Boc, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

Biotin-PEG-NH2 is a linear heterobifunctional PEG reagent with biotins and primary amine groups at the end of the molecular chain . It can be used on the surface of biotinylated biomolecules or other materials . Biotin can be easily detected by biotin/streptavidin binding assays and is widely used for molecular target detection . The PEG connector between the amine group and the biotin provides better water solubility, flexible bond structure, and enhanced stability .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N4O6S/c1-21(2,3)31-20(28)23-9-11-30-13-12-29-10-8-22-17(26)7-5-4-6-16-18-15(14-32-16)24-19(27)25-18/h15-16,18H,4-14H2,1-3H3,(H,22,26)(H,23,28)(H2,24,25,27)/t15-,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMGCUOONLVCAK-BQFCYCMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin-PEG2-NH-Boc

Synthesis routes and methods

Procedure details

A solution of biotin (0.59 g, 2.42 mmol, 1.5 eq), HBTU (0.79 g, 2.10 mmol, 1.3 eq) and DIEA (0.45 mL, 2.60 mmol, 1.6 eq) in DMF (15 mL) was stirred for 20 min at 21° C. before being added dropwise to a solution of tert-butyl-N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (400 mg, 1.61 mmol, 1 eq) in DMF (10 mL). The reaction mixture was stirred for 2 h at 21° C., after which the DMF was removed in vacuo to give a yellow residue. The crude product was purified by column chromatography (gradient 2-10% MeOH/CH2Cl2) to yield the desired compound as a white solid (0.61 g, 1.29 mmol, 80% yield). m.p. 106-108° C.; [α]D20.0+23.0 (c 0.6, CH2Cl2); 1H NMR (500 MHz, CDCl3) δ 4.55 (dd, J=5.0, 7.5 Hz, 1H, NHC(O)NHCH), 4.36 (dd, J=5.0, 7.5 Hz, 1H, NHC(O)NHCH), 3.62 (bs, 6H, OCH2), 3.59-3.55 (m, 2H, OCH2), 3.46 (m, 2H, NCH2), 3.31 (m, 2H, NCH2), 3.17 (dt, 3.0, 5.0 Hz, 1H, SCH), 2.92 (dd, J=5.0, 13.0 Hz, 1H, SCHH), 2.79 (d, J=13.0 Hz, 1H, SCHH), 2.27 (t, J=7.0 Hz, 2H, NHC(O)CH2CH2CH2), 1.71 (m, 4H, NHC(O)CH2CH2CH2CH2), 1.47 (br, 11H, C(CH3)3 & NHC(O)CH2CH2CH2CH2); 13C NMR (125 MHz, CDCl3) δ 173.69 (s), 163.92 (s), 155.99 (s), 79.14 (s), 70.03 (t), 69.69 (br t), 61.58 (d), 60.06 (d), 55.19 (d), 40.16 (t), 39.96 (t), 38.91 (t), 35.44 (t), 28.09 (q), 27.80 (t), 27.67 (t), 25.23 (t), * 2 t absent; IR (neat) 3307, 2933, 1691 cm−; HRMS (ES) calcd for C21H38N4O6NaS [M+Na]+ 497.2410, observed 497.2423.
Name
biotin
Quantity
0.59 g
Type
reactant
Reaction Step One
Name
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
0.45 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
desired compound
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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